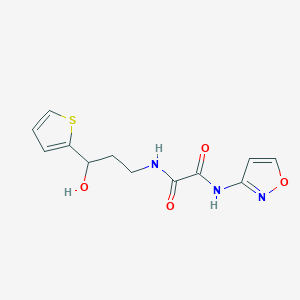
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C12H13N3O4S and its molecular weight is 295.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, related to N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide, has been developed, providing a new useful formula for anthranilic acid derivatives and oxalamides. This method is simple and high yielding (Mamedov et al., 2016).
Potential Antidepressant Activity
- Compounds structurally related to this compound have shown potential antidepressant activity. For instance, a specific derivative demonstrated significant reduction in immobility time in animal models, suggesting antidepressant potential (Mathew et al., 2014).
Anticancer Properties
- Research on hydroxyl-containing benzo[b]thiophene analogs, which are structurally similar to this compound, indicates that these compounds may possess anticancer properties. They have shown selectivity towards laryngeal cancer cells, with potential for combinational therapy in enhancing the bioavailability of drugs (Haridevamuthu et al., 2023).
Antibacterial Activity
- Thiophene linked isoxazole derivatives, related to this compound, have been synthesized and evaluated for antibacterial activities. Some of these compounds showed excellent antibacterial activities (Crasta et al., 2021).
Antitumor Activities
- A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, structurally similar to the compound , demonstrated significant anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-8(9-2-1-7-20-9)3-5-13-11(17)12(18)14-10-4-6-19-15-10/h1-2,4,6-8,16H,3,5H2,(H,13,17)(H,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCBQTWWBCCHSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C(=O)NC2=NOC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
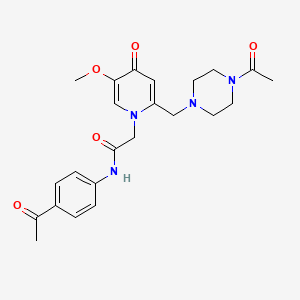

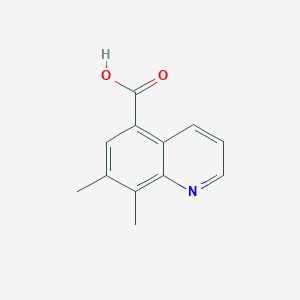
triazin-4-one](/img/structure/B2356780.png)

![4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2356784.png)
![4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2356786.png)
![2-amino-3-[((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2356787.png)
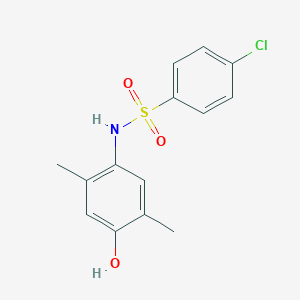
![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenethylacetamide](/img/structure/B2356792.png)
![Methyl (E)-4-[6-(cyclopropylcarbamoyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-4-oxobut-2-enoate](/img/structure/B2356795.png)
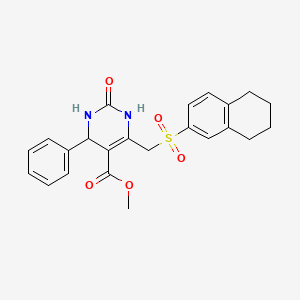

![N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2356799.png)
